molecular formula C7H6ClNO4S B6176885 3-methyl-2-nitrobenzene-1-sulfonyl chloride CAS No. 60310-10-3

3-methyl-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B6176885
CAS No.: 60310-10-3
M. Wt: 235.6
InChI Key:
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Description

3-methyl-2-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 3-methylbenzene (toluene) followed by sulfonation and chlorination. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize yield and purity. The process involves:

  • Continuous nitration of toluene in a nitration reactor.
  • Sulfonation in a sulfonation reactor with chlorosulfonic acid.
  • Chlorination in a chlorination reactor using thionyl chloride or phosphorus pentachloride.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.

    Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, or thiols, typically under basic conditions or with the use of a catalyst.

Major Products

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.

    Nucleophilic Substitution: Products include sulfonamides, sulfonates, and sulfonothioates.

Scientific Research Applications

3-methyl-2-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The nitro group further enhances the electrophilicity of the compound by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    2-nitrobenzene-1-sulfonyl chloride: Similar structure but lacks the methyl group.

    4-methyl-2-nitrobenzene-1-sulfonyl chloride: Similar structure but with the methyl group in a different position.

    3-nitrobenzene-1-sulfonyl chloride: Similar structure but lacks the methyl group.

Uniqueness

3-methyl-2-nitrobenzene-1-sulfonyl chloride is unique due to the specific positioning of the methyl, nitro, and sulfonyl chloride groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and research applications .

Properties

CAS No.

60310-10-3

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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